

Cross-validation of experimental results involving 1-Bromo-3-methoxy-2-methylpropane

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Compound of Interest

1-Bromo-3-methoxy-2methylpropane

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A Comparative Guide to the Experimental Use of 1-Bromo-3-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **1-Bromo-3-methoxy-2-methylpropane**, a key intermediate in organic synthesis. By examining its properties and reactivity alongside structural isomers and related bromoalkanes, this document aims to support researchers in making informed decisions for experimental design and execution.

Physical and Chemical Properties: A Comparative Overview

The selection of a reagent for a chemical transformation is critically dependent on its physical properties. The following table summarizes key data for **1-Bromo-3-methoxy-2-methylpropane** and selected alternatives, highlighting differences in structure that influence boiling points, density, and reactivity.



Property	1-Bromo-3- methoxy-2- methylpropane	1-Bromo-3- methoxypropa ne	1-Bromo-2- methylpropane (Isobutyl Bromide)	2-Bromo-2- methylpropane (tert-Butyl Bromide)
CAS Number	112889-79-9[1]	36865-41-5[2]	78-77-3	507-19-7
Molecular Formula	C5H11BrO[1]	C4H9BrO[2]	C4H9Br	C4H9Br
Molecular Weight	167.04 g/mol [1]	153.02 g/mol [2]	137.02 g/mol	137.02 g/mol
Structure	Primary (1°) Halide	Primary (1°) Halide	Primary (1°) Halide	Tertiary (3°) Halide
Boiling Point	Not available	132-133 °C[3]	90-92 °C[4]	71-73 °C
Density	Not available	1.36 g/cm³	1.26 g/cm ³ at 20 °C[4]	1.22 g/mL at 20 °C
Flash Point	Flammable Liquid[1]	43 °C[3]	18-19 °C	16 °C
Solubility in Water	Not available	Sparingly soluble[5]	Slightly soluble (0.51 g/L)[6]	Insoluble[7]

Comparative Reactivity and Synthetic Utility

The utility of a bromoalkane in synthesis is largely dictated by the steric environment of the carbon atom bonded to the bromine. **1-Bromo-3-methoxy-2-methylpropane**, as a primary (1°) bromoalkane, exhibits reactivity patterns characteristic of sterically unhindered halides. This section compares its expected performance in key synthetic transformations against its tertiary (3°) isomer, 2-bromo-2-methylpropane.

Nucleophilic Substitution Reactions

Primary and tertiary halides react with nucleophiles via fundamentally different mechanisms, S_n2 and S_n1 , respectively. This dictates the choice of reaction conditions and predicts the potential for side reactions.[8][9]



- 1-Bromo-3-methoxy-2-methylpropane (Primary Halide S_n2 Favored): As a primary halide, it is an excellent substrate for S_n2 reactions.[9] A nucleophile attacks the electrophilic carbon in a single, concerted step, leading to inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[9][10] Due to the lack of steric hindrance, it is expected to provide good yields in substitution reactions with a variety of nucleophiles (e.g., alkoxides, cyanides).
- 2-Bromo-2-methylpropane (Tertiary Halide S_n1 Favored): The bulky methyl groups prevent the backside attack required for an S_n2 reaction.[11] Instead, it undergoes nucleophilic substitution via a two-step S_n1 mechanism.[9] The C-Br bond first breaks to form a relatively stable tertiary carbocation, which is then rapidly attacked by the nucleophile.[9] The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the substrate concentration.[9] A major competing pathway for tertiary halides is elimination (E1), especially in the presence of a strong base.

S_n2 Mechanism (Primary Halides)

R-CH₂-Br + Nu⁻

Backside Attack

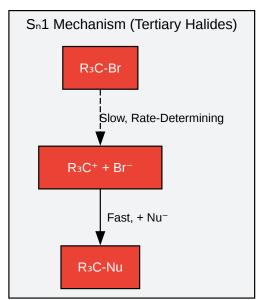
[Nu---CH₂(R)---Br]⁻

Transition State

Concerted Step

Nu-CH₂-R + Br⁻

Fig. 1: Nucleophilic Substitution Pathways



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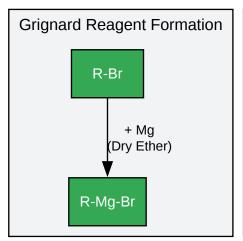
Fig. 1: Nucleophilic Substitution Pathways

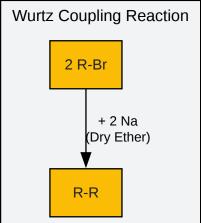
Organometallic Formations

Both primary and tertiary bromoalkanes can form Grignard reagents, which are powerful nucleophiles used for C-C bond formation.[12]

- Grignard Reaction: Treatment with magnesium metal in anhydrous ether converts the bromoalkane to the corresponding Grignard reagent (R-MgBr).[12] This reaction is effective for primary halides like **1-Bromo-3-methoxy-2-methylpropane** and its analogs.[13][14]
- Wurtz Reaction: This coupling reaction involves treating the bromoalkane with sodium metal in dry ether to form a symmetrical alkane (R-R).[15][16] For 1-bromo-2-methylpropane, the product is 2,5-dimethylhexane.[17][18] This reaction is generally less synthetically useful due to low yields and side reactions.[16]

Fig. 2: Formation of Organometallic Reagents





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Fig. 2: Formation of Organometallic Reagents

Experimental Protocols



The following are detailed, representative methodologies for key reactions involving primary bromoalkanes like **1-Bromo-3-methoxy-2-methylpropane**.

Protocol 1: Nucleophilic Substitution (S_n2) - Synthesis of 1-methoxy-2-methylpropane

This protocol describes the synthesis of an ether from a primary bromoalkane, a reaction for which **1-Bromo-3-methoxy-2-methylpropane** would be a suitable substrate.[10]

Materials:

- 1-bromo-2-methylpropane (or equivalent primary halide)
- Sodium methoxide (CH₃ONa)
- Anhydrous methanol (CH₃OH)
- Reflux condenser and heating mantle
- Separatory funnel
- Drying agent (e.g., anhydrous MgSO₄)

Procedure:

- Set up a round-bottom flask with a reflux condenser in a fume hood. Ensure all glassware is dry.
- Dissolve sodium methoxide in anhydrous methanol in the flask with stirring.
- Slowly add 1-bromo-2-methylpropane to the methoxide solution.
- Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using TLC or GC.
- After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.



- Extract the aqueous layer with diethyl ether (2x).
- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
- Filter off the drying agent and remove the solvent by rotary evaporation.
- Purify the resulting ether product (1-methoxy-2-methylpropane) by fractional distillation.

Protocol 2: Grignard Reagent Formation and Reaction

This protocol details the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound. The procedure requires strictly anhydrous conditions.[12][14]

Materials:

- 1-bromo-2-methylpropane (or equivalent primary halide)
- Magnesium turnings
- · Anhydrous diethyl ether
- A crystal of iodine (as an initiator)
- Carbonyl compound (e.g., acetone)
- Dilute aqueous acid (e.g., 1M HCl) for workup

Procedure:

- Grignard Formation:
 - Flame-dry all glassware (round-bottom flask, reflux condenser with drying tube).
 - Add magnesium turnings and a crystal of iodine to the warm flask.
 - Add anhydrous diethyl ether.
 - Add a solution of 1-bromo-2-methylpropane in anhydrous ether dropwise via an addition funnel. The reaction should initiate, indicated by bubbling and a color change. If it doesn't



start, gentle warming may be required.

- Once the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.[19]
- Reaction with Carbonyl:
 - Cool the Grignard solution in an ice bath.
 - Slowly add a solution of the carbonyl compound (e.g., acetone) in anhydrous ether.
 - After addition, allow the mixture to stir at room temperature for 30 minutes.
- Workup:
 - Carefully pour the reaction mixture over ice and acidify with dilute HCl.
 - Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ether.
 - Combine the organic layers, wash with brine, dry over a drying agent, and remove the solvent to isolate the alcohol product.



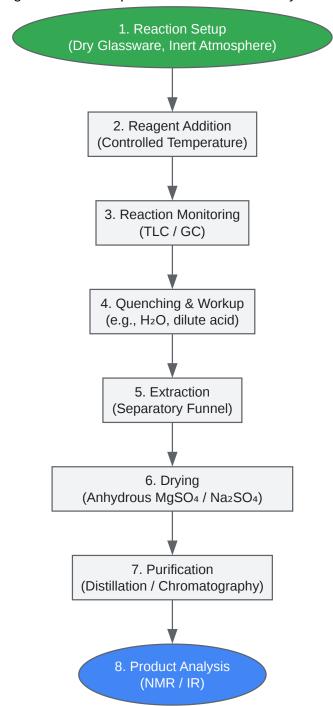


Fig. 3: General Experimental Workflow for Synthesis

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